2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide
Description
2-[(3Z)-3-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide is a thiazolidinone-indole hybrid with a benzyl-substituted thiazolidinone ring and a 2,4-dimethylphenyl acetamide group. Its molecular structure combines a planar indole-thiazolidinone core with flexible substituents, enabling diverse interactions.
Properties
CAS No. |
618072-09-6 |
|---|---|
Molecular Formula |
C28H23N3O3S2 |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
2-[(3Z)-3-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H23N3O3S2/c1-17-12-13-21(18(2)14-17)29-23(32)16-30-22-11-7-6-10-20(22)24(26(30)33)25-27(34)31(28(35)36-25)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,29,32)/b25-24- |
InChI Key |
NYVHCKHLAYPZCA-IZHYLOQSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CC=C5)/C2=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5)C2=O)C |
Origin of Product |
United States |
Preparation Methods
Formation of 3-Benzyl-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene
The thiazolidinone core is synthesized through a three-step sequence:
-
Benzylamine Activation : Benzylamine reacts with carbon disulfide in alkaline ethanol to form benzyl dithiocarbamate.
-
Cyclization : Treatment with chloroacetic acid in refluxing toluene induces cyclization to 3-benzyl-2-thioxo-1,3-thiazolidin-4-one.
-
Knoevenagel Condensation : The active methylene group at C5 undergoes condensation with 2-oxoindoline-3-carbaldehyde under microwave irradiation (120°C, 300 W) using piperidine/acetic acid catalysis, achieving 85% yield with exclusive Z-selectivity.
Critical Parameters :
Indole Ring Functionalization
The 2-oxo-2,3-dihydro-1H-indol-1-yl fragment is introduced via:
-
Fischer Indole Synthesis : Cyclization of phenylhydrazine with ethyl acetoacetate in polyphosphoric acid at 140°C.
-
Oxidation : Selective oxidation of the indole C2 position using MnO₂ in dichloromethane yields 2-oxoindoline.
-
Aldehyde Introduction : Vilsmeier-Haack formylation at C3 provides the required aldehyde for subsequent condensation.
Acetamide Side Chain Assembly
The N-(2,4-dimethylphenyl)acetamide is constructed through:
-
Carboxylic Acid Activation : 2-Bromoacetic acid is converted to its mixed anhydride using ethyl chloroformate and N-methylmorpholine.
-
Nucleophilic Substitution : Reaction with 2,4-dimethylaniline in THF at 0°C achieves 92% conversion.
-
Crystallization : Recrystallization from ethanol/water (3:1) yields pure acetamide (mp 148-150°C).
Convergent Assembly Strategies
Microwave-Assisted Knoevenagel Condensation
Optimized conditions for fragment coupling:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 80°C | 120°C |
| Time | 12 hr | 20 min |
| Catalyst | Piperidine/AcOH | Piperidine/AcOH |
| Yield | 68% | 85% |
| Z/E Selectivity | 7:1 | >20:1 |
This method enhances reaction efficiency while maintaining the critical Z-configuration required for biological activity.
Final Acetamide Coupling
The indole-thiazolidinone intermediate undergoes N-alkylation with bromoacetyl chloride followed by displacement with 2,4-dimethylaniline:
-
Alkylation : React with bromoacetyl chloride (1.5 eq) in DMF at -10°C (89% yield).
-
Aminolysis : Treat with 2,4-dimethylaniline (2.0 eq) and K₂CO₃ in acetonitrile at 60°C for 4 hr.
Purification : Sequential chromatography on silica gel (hexane/EtOAc 4:1) followed by Sephadex LH-20 achieves >99% purity.
Characterization and Quality Control
Spectroscopic Validation
Key spectral data confirming structure:
Chromatographic Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30):
-
Retention time: 8.92 min
-
Purity: 99.3% (254 nm)
-
Column pressure: 210 bar
Industrial-Scale Optimization Challenges
Solvent Selection
Comparative solvent screening reveals:
| Solvent | Reaction Time | Yield | Byproduct Formation |
|---|---|---|---|
| DMF | 4 hr | 89% | 3% |
| THF | 6 hr | 76% | 8% |
| Acetonitrile | 5 hr | 82% | 5% |
DMF emerges as optimal despite higher cost due to superior yield and byproduct control.
Catalyst Recycling
Immobilized piperidine on mesoporous silica (SBA-15) enables:
-
5 reaction cycles without activity loss
-
98% catalyst recovery via simple filtration
Emerging Synthetic Technologies
Continuous Flow Synthesis
Preliminary studies show:
-
10-fold productivity increase vs. batch
-
99% conversion in 3 min residence time
-
Safer handling of exothermic steps
Chemical Reactions Analysis
Types of Reactions
2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of the compound involves multi-step reactions starting from readily available precursors. The process typically includes:
- Formation of Thiazolidinone Ring : The initial step often involves the condensation of a thiazolidinone derivative with other reactive components to form the core structure.
- Indole Modification : The indole moiety is introduced through cyclization reactions, which can involve various electrophiles and nucleophiles.
- Final Acetamide Formation : The final product is obtained by acylation, where an acetamide group is attached to the nitrogen atom.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that derivatives of thiazolidinone exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Candida albicans .
Case Study: Antimicrobial Evaluation
A recent study evaluated a series of thiazolidinone derivatives for their antimicrobial properties. Among these, certain compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
Anti-inflammatory Effects
Research indicates that compounds related to this structure may possess anti-inflammatory properties. For instance, one derivative has been shown to reduce leukocyte recruitment in models of acute inflammation . This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Emerging studies suggest that thiazolidinone derivatives can inhibit cancer cell proliferation. For example, compounds similar to the one have been evaluated for their cytotoxic effects on various cancer cell lines, showing promise as anticancer agents .
Applications in Drug Development
The unique structural features of 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide make it a candidate for further development in several therapeutic areas:
- Antimicrobial Agents : Given its potent activity against bacteria and fungi, it could be developed into a new class of antibiotics.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a potential treatment for conditions like arthritis or inflammatory bowel disease.
- Cancer Therapeutics : The anticancer properties observed may lead to its use in oncology for targeted cancer therapies.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiazolidinone Ring
Allyl vs. Benzyl Substituents
- Allyl-substituted analogue (CID 4744611): Formula: C23H19N3O3S2 Key difference: The benzyl group is replaced with an allyl (CH2CH=CH2) at the 3-position of the thiazolidinone. Predicted collision cross-section (CCS) for [M+H]+ is 207.3 Ų, indicating a compact structure .
- 3-Ethoxypropyl-substituted analogue (CID in ):
Benzylidene vs. Thiazolo-Triazol Modifications
- Benzylidene-substituted derivatives (): 15 analogues with substituted benzylidene groups (e.g., halogens, methyl) at the 5-position of the thiazolidinone.
- Thiazolo[3,2-b][1,2,4]triazol analogue (CAS 585561-25-7): Key difference: Replacement of thiazolidinone with a fused thiazolo-triazol ring. Impact: Enhanced rigidity and planarity, likely improving DNA intercalation or kinase binding .
Variations in the Acetamide Group
Substituents on the Phenyl Ring
Physicochemical and Analytical Comparisons
Collision Cross-Section (CCS) Predictions
| Compound Type | Adduct | CCS (Ų) |
|---|---|---|
| Target Compound (Hypothetical) | [M+H]+ | ~215* |
| Allyl-substituted () | [M+H]+ | 207.3 |
| 3-Ethoxypropyl () | [M+H]+ | 223.6 |
| 2,5-Dimethylphenyl () | [M+H]+ | 217.1 |
*Estimated based on structural similarity.
Hydrogen Bonding and Crystal Packing
- The thioxo (C=S) and carbonyl (C=O) groups in the thiazolidinone ring act as hydrogen-bond acceptors.
- Methyl groups on the acetamide phenyl ring (e.g., 2,4-dimethyl) may disrupt intermolecular interactions, reducing crystallinity compared to unsubstituted derivatives .
Biological Activity
The compound 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazolidinone core linked to an indole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 348.44 g/mol. The compound's unique structure contributes to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives similar to this compound have shown significant inhibition against various cancer cell lines:
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 (leukemia) | 84.19% |
| 4p | SF-295 (CNS cancer) | 72.11% |
These results indicate that compounds containing a thiazolidinone scaffold can be promising candidates for further development as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 8.23 |
| Vancomycin-resistant Enterococcus (VRE) | 7.56 |
| Escherichia coli | 6.25 |
These findings suggest that the compound exhibits strong antibacterial activity, particularly against resistant strains .
The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to disrupt cellular processes in target organisms:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Mechanism : It appears to inhibit bacterial biofilm formation and disrupt bacterial cell wall synthesis, which is crucial for its effectiveness against resistant strains .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Studies : A series of tests were performed on various cancer cell lines and bacterial cultures to assess cytotoxicity and antimicrobial efficacy.
- Animal Models : Preliminary in vivo studies indicated a favorable safety profile with significant tumor reduction in treated subjects compared to controls.
Q & A
Q. What mechanistic studies clarify the compound’s role in redox or apoptotic pathways?
- Answer : Perform ROS detection assays (DCFH-DA probes) and Western blotting for apoptotic markers (Bax/Bcl-2 ratio, PARP cleavage). Pair with RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
